ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate

Description

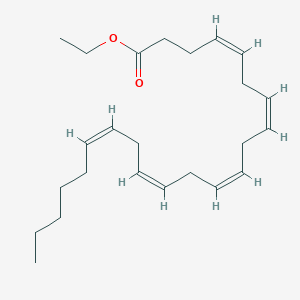

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is an ethyl ester derivative of docosapentaenoic acid (DPA, 22:5n-6), a polyunsaturated fatty acid (PUFA) with five cis-configured double bonds at positions 4, 7, 10, 13, and 16. Structurally, it differs from docosahexaenoic acid (DHA, 22:6n-3) by lacking one double bond (at position 19). As an ester, it enhances lipid solubility and bioavailability compared to the free fatty acid form, making it relevant in nutraceutical and pharmaceutical applications .

Molecular Formula: C₂₄H₃₈O₂

Key Features:

- 22-carbon chain with five double bonds.

- Ethyl ester group at the carboxyl terminus.

- Potential roles in modulating lipid metabolism, inflammation, and oxidative stress, inferred from structural analogs like DHA and EPA esters .

Properties

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18,20-21H,3-7,10,13,16,19,22-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-,21-20- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQAHNYZLWNWEB-QXPWYRSVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate can be synthesized through the esterification of docosapentaenoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes to catalyze the esterification reaction. This method is preferred due to its higher efficiency and selectivity. The reaction is typically conducted at elevated temperatures (around 65°C) and may take several hours to complete .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s polyunsaturated structure renders it susceptible to oxidation, particularly under light, heat, or oxidative conditions. Key findings include:

Autoxidation

-

Primary Products : Autoxidation generates eight hydroperoxide isomers, including 7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy derivatives .

-

Volatile Byproducts : Elevated temperatures (50°C) promote the formation of aldehydes, ketones, and furans through secondary oxidation .

Photosensitized Oxidation

-

Additional Isomers : Singlet oxygen-mediated oxidation produces 8- and 19-hydroperoxy isomers, absent in autoxidation pathways .

Oxidation Conditions and Outcomes

| Oxidation Type | Reagents/Conditions | Major Products |

|---|---|---|

| Autoxidation | Ambient O₂, heat (50°C) | Hydroperoxides, aldehydes, ketones, furans |

| Photosensitized Oxidation | Singlet oxygen, light exposure | 8-/19-hydroperoxy isomers + autoxidation products |

Reduction Reactions

The compound undergoes hydrogenation and ester reduction:

Hydrogenation of Double Bonds

-

Catalysts : Palladium (Pd) or platinum (Pt) under H₂ gas.

-

Outcome : Saturation of double bonds yields ethyl docosanoate (fully saturated ester).

Ester Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Outcome : Reduction to docosapentaenol (C22:5 alcohol).

Substitution Reactions

The ethyl ester group participates in nucleophilic substitution:

Transesterification

-

Conditions : Acid (H₂SO₄) or base (KOH) catalysis with excess alcohol (e.g., methanol).

-

Outcome : Methyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate.

Hydrolysis

-

Basic Hydrolysis (Saponification) :

-

Acidic Hydrolysis :

-

Reagents : HCl or H₂SO₄.

-

Outcome : Protonated carboxylic acid intermediate.

-

Biochemical Transformations

In metabolic pathways, the compound interacts with enzymes involved in lipid metabolism:

β-Oxidation

-

Pathway : Mitochondrial or peroxisomal β-oxidation shortens the carbon chain.

-

Key Intermediate : (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA, a precursor in DHA biosynthesis via Sprecher’s shunt .

Enzymatic Modifications

Comparative Reactivity

Industrial and Research Relevance

Scientific Research Applications

Nutritional Applications

Fatty Acid Composition

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate contributes to the omega-3 fatty acid profile in dietary supplements. Omega-3 fatty acids are known for their cardiovascular benefits and anti-inflammatory properties. The compound is often included in formulations aimed at improving lipid profiles and reducing triglyceride levels.

Table 1: Comparison of Omega-3 Fatty Acids

| Fatty Acid | Source | Main Benefits |

|---|---|---|

| Eicosapentaenoic Acid | Fish oil | Reduces triglycerides, anti-inflammatory |

| Docosahexaenoic Acid | Fish oil | Supports brain health, anti-inflammatory |

| Ethyl Docosapentaenoate | Algal oil | Cardiovascular health, anti-inflammatory |

Medical Applications

Cardiovascular Health

Research has shown that this compound can significantly lower triglyceride levels in patients with hypertriglyceridemia. A study indicated that patients taking MAT9001 (a formulation containing eicosapentaenoic acid and docosapentaenoic acid) experienced a reduction in triglycerides by 33.2% compared to a 10.5% reduction in those taking eicosapentaenoic acid ethyl esters .

Depression Treatment

Another area of interest is the potential role of this compound in treating mood disorders. A dose-ranging study demonstrated that a dosage of 1 g/day was effective in reducing depressive symptoms among patients who did not respond adequately to standard treatments. Notably, the study reported significant improvements in various rating scales for depression and anxiety .

Case Studies

Case Study 1: Hypertriglyceridemia Management

In a clinical trial involving patients with elevated triglyceride levels (200-400 mg/dL), MAT9001 was compared with eicosapentaenoic acid ethyl esters. Results showed a statistically significant reduction in triglycerides and other lipid parameters after treatment with MAT9001 .

Case Study 2: Depression Treatment

A separate clinical trial assessed the impact of ethyl-eicosapentaenoate on patients with major depressive disorder. Patients receiving the compound exhibited a higher rate of improvement on depression scales compared to placebo groups .

Mechanism of Action

The mechanism of action of ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the activity of various enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound’s effects are mediated through its interaction with specific molecular targets, including G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Double Bonds : Increasing unsaturation (e.g., DHA ethyl ester) enhances reactivity and susceptibility to lipid peroxidation but improves membrane fluidity .

- Ester Group : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging systemic availability .

Antioxidant and Anti-inflammatory Effects

- Ethyl Docosapentaenoate: Limited direct data, but structurally similar DHA ethyl ester demonstrates potent antioxidant activity by scavenging reactive oxygen species (ROS) and restoring mitochondrial function .

- DHA Ethyl Ester : Reduces ROS in neuronal and hepatic models, with downstream anti-inflammatory effects via NF-κB inhibition .

- Methyl Docosapentaenoate: Implicated in liver regeneration pathways, interacting with gut microbiota to modulate glycerophospholipid levels .

Metabolic Pathways

- Arachidonic Acid Metabolism: Ethyl docosapentaenoate may compete with arachidonic acid (20:4n-6) for enzymatic conversion, influencing prostaglandin and leukotriene synthesis .

- Glycerophospholipid Remodeling: Ethyl esters integrate into phospholipids like phosphatidylcholine (PC) and lysophosphatidylethanolamine (LysoPE), affecting membrane signaling .

- Hepatic β-Oxidation : Methyl esters are preferentially metabolized in the liver, while ethyl esters may undergo slower hydrolysis, altering lipid accumulation patterns .

Biological Activity

Ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate is an ethyl ester of docosapentaenoic acid (DPA), a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. This compound has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of ethyl docosapentaenoate, focusing on its effects in various physiological contexts, including inflammation, cardiovascular health, and metabolic disorders.

- Molecular Formula : C24H38O2

- Molecular Weight : 358.56 g/mol

- CAS Number : 142828-42-0

Ethyl docosapentaenoate exhibits several mechanisms through which it exerts its biological effects:

- Anti-inflammatory Effects : DPA and its derivatives have been shown to modulate inflammatory responses. They can influence the production of pro-inflammatory cytokines and promote the synthesis of specialized pro-resolving mediators (SPMs) such as resolvins and protectins, which are crucial for resolving inflammation .

- Cardiovascular Benefits : Research indicates that omega-3 fatty acids can reduce triglyceride levels and improve overall lipid profiles. Ethyl docosapentaenoate may contribute to these benefits by enhancing endothelial function and reducing arterial stiffness .

- Immune Modulation : Studies have suggested that DPA can enhance B-cell activity, leading to increased antibody production and improved immune responses. This is particularly relevant in conditions characterized by obesity and metabolic syndrome .

2. Cardiovascular Trials

The REDUCE-IT trial highlighted the efficacy of high-dose eicosapentaenoic acid (EPA) in reducing cardiovascular events in high-risk patients. While this trial primarily focused on EPA, it underscores the importance of omega-3 fatty acids in cardiovascular health, suggesting that ethyl docosapentaenoate may also offer similar protective benefits .

Comparative Analysis with Other Omega-3 Fatty Acids

The table below summarizes the biological activities of ethyl docosapentaenoate compared to other omega-3 fatty acids like EPA and DHA:

| Property/Activity | Ethyl Docosapentaenoate | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) |

|---|---|---|---|

| Anti-inflammatory | Moderate | High | High |

| Cardiovascular benefits | Potential | High | Moderate |

| Immune modulation | Moderate | High | Moderate |

| Effect on triglycerides | Potential | Significant reduction | Moderate reduction |

Case Study 1: Obesity and Inflammation

A study investigated the effects of dietary supplementation with DPA on obese mice. The results showed that DPA supplementation led to a decrease in inflammatory markers and improved metabolic profiles compared to controls .

Case Study 2: Cardiovascular Health

In a cohort study involving patients with elevated triglycerides, supplementation with omega-3 fatty acids (including EPA and potentially DPA) resulted in significant reductions in triglyceride levels and improvements in lipid profiles .

Q & A

Q. What are the optimal methods for synthesizing ethyl (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate with high stereochemical purity?

Methodological Answer: Synthesis typically involves esterification of the corresponding polyunsaturated fatty acid (e.g., docosapentaenoic acid) with ethanol under acid catalysis. To ensure stereochemical fidelity:

- Use Schlenk-line techniques to prevent oxidation of double bonds during reactions .

- Purify intermediates via silica gel chromatography with hexane/ethyl acetate gradients to isolate the ethyl ester .

- Confirm double bond geometry using NMR (¹H and 13C) and gas chromatography-mass spectrometry (GC-MS) with polar capillary columns .

Q. Table 1: Synthesis Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Acid-Catalyzed Esterification | 65–75 | >95 | Oxidation of Z-configured bonds |

| Enzymatic Esterification | 50–60 | >90 | Lower reaction efficiency |

Q. How should researchers characterize the stability of this compound under experimental conditions?

Methodological Answer:

- Oxidative Stability: Assess via accelerated oxidation tests (e.g., Rancimat method) under varying O₂ levels and temperatures. Monitor peroxide value (PV) and thiobarbituric acid-reactive substances (TBARS) .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at –80°C under argon to prevent degradation .

- Light Sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and quantify degradation products via HPLC-DAD .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ 5.3–5.4 ppm for Z-configured doublets) and 13C NMR (δ 127–132 ppm for olefinic carbons) .

- GC-MS: Use a BPX-70 column to resolve geometric isomers. Compare retention indices with authenticated standards .

- FT-IR: Confirm ester carbonyl stretch at ~1740 cm⁻¹ and absence of acid OH bands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-Analysis: Systematically compare experimental variables (e.g., cell lines, dosage, exposure time) using tools like PRISMA guidelines .

- Dose-Response Studies: Perform in vitro assays (e.g., COX-2 inhibition, PPAR-γ activation) across a concentration gradient (0.1–100 µM) to identify threshold effects .

- Isomer-Specific Controls: Include synthetic analogs (e.g., ethyl esters with fewer double bonds) to isolate structure-activity relationships .

Q. Table 2: Biological Activity Variability

| Study | Model System | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| A | RAW 264.7 macrophages | Anti-inflammatory (IC₅₀ = 12 µM) | COX-2 downregulation |

| B | 3T3-L1 adipocytes | Pro-lipogenic (EC₅₀ = 25 µM) | PPAR-γ activation |

Q. What experimental designs are recommended to study the compound’s interactions with lipid membranes or receptors?

Methodological Answer:

- Membrane Fluidity Assays: Use fluorescence anisotropy with DPH or Laurdan probes in liposomes .

- Molecular Dynamics (MD) Simulations: Model interactions with phospholipid bilayers (e.g., DOPC/DOPE systems) using GROMACS or AMBER .

- Surface Plasmon Resonance (SPR): Immobilize receptors (e.g., PPAR-γ) on sensor chips to measure binding kinetics (ka/kd) .

Q. How can conflicting data on the compound’s oxidative stability be addressed in long-term studies?

Methodological Answer:

- Antioxidant Cocktails: Co-incubate with α-tocopherol (0.1% w/v) or BHT to mitigate auto-oxidation .

- Stability-Indicating Assays: Develop HPLC-ELSD methods to quantify degradation products (e.g., hydroperoxides) .

- Real-Time Stability Monitoring: Use Raman spectroscopy for non-destructive analysis of stored samples .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves , P95 respirators , and chemical goggles to prevent inhalation or dermal contact .

- Ventilation: Perform experiments in fume hoods with ≥100 ft/min face velocity .

- Waste Disposal: Degrade residues via saponification (1M NaOH in ethanol) before aqueous disposal .

Methodological Tables

Q. Table 3: Key Stability Parameters

| Parameter | Test Condition | Acceptable Range |

|---|---|---|

| Oxidative Stability | 40°C, 75% RH, 30 days | PV < 5 meq/kg |

| Thermal Degradation | DSC onset >150°C | No exothermic peaks |

| Photostability | 1.2 million lux hours | Degradation <5% |

Q. Table 4: Receptor Binding Assay Conditions

| Receptor | Immobilization Method | Buffer (pH) | Temperature |

|---|---|---|---|

| PPAR-γ | Amine coupling | 7.4 PBS | 25°C |

| COX-2 | His-tag capture | 7.0 HEPES | 37°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.